2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate
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Overview
Description
2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate is a complex organic compound featuring a pyrazole ring substituted with a dichlorophenyl group, a hydroxyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrazole ring.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield a deoxygenated pyrazole derivative.
Scientific Research Applications
2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazopyridines: These compounds share a similar pyridine ring structure and are known for their wide range of applications in medicinal chemistry.
Uniqueness
2-(1-(3,4-dichlorophenyl)-5-hydroxy-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethyl acetate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C18H15Cl2N3O3 |
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Molecular Weight |
392.2 g/mol |
IUPAC Name |
2-[2-(3,4-dichlorophenyl)-3-oxo-5-pyridin-3-yl-1H-pyrazol-4-yl]ethyl acetate |
InChI |
InChI=1S/C18H15Cl2N3O3/c1-11(24)26-8-6-14-17(12-3-2-7-21-10-12)22-23(18(14)25)13-4-5-15(19)16(20)9-13/h2-5,7,9-10,22H,6,8H2,1H3 |
InChI Key |
VCNWRCRRFQAKCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC1=C(NN(C1=O)C2=CC(=C(C=C2)Cl)Cl)C3=CN=CC=C3 |
Origin of Product |
United States |
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